![molecular formula C21H32O3 B10768049 methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)
methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a complex organic compound with the molecular formula C21H32O3 and a molecular weight of 332.5 g/mol. It is known for its role as a precursor to leukotrienes B3 and B4, which are important in various biological processes.
Vorbereitungsmethoden
The synthesis of methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate involves several steps. One common method includes the epoxidation of a suitable diene precursor followed by esterification. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) for the epoxidation step and acidic catalysts for the esterification .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common reagents used in these reactions include m-CPBA for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is used extensively in scientific research due to its role as a leukotriene precursor. Leukotrienes are involved in inflammatory responses and are targets for anti-inflammatory drugs. This compound is also used in studies related to asthma, allergies, and cardiovascular diseases.
Wirkmechanismus
The compound exerts its effects by being converted into leukotrienes B3 and B4. These leukotrienes bind to specific receptors on cell surfaces, triggering a cascade of biochemical events that lead to inflammation and other immune responses. The pathways involved include the activation of phospholipase A2 and the subsequent release of arachidonic acid.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other leukotriene precursors such as leukotriene A4 and leukotriene C4. Methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is unique due to its specific structure, which allows it to be a precursor for both leukotriene B3 and B4, unlike some other leukotriene precursors that may only lead to one type of leukotriene.
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7?,11-10?,13-12+,16-14+/t19-,20-/m0/s1 |
InChI-Schlüssel |
WTKAVFHPLJFCMZ-BAFKNPMWSA-N |
Isomerische SMILES |
CCCCCC=CCC=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


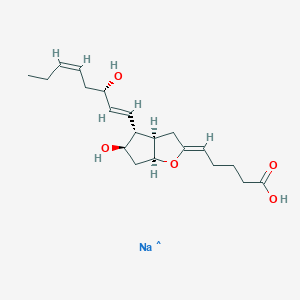
![(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)
![methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
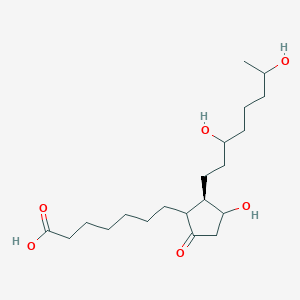
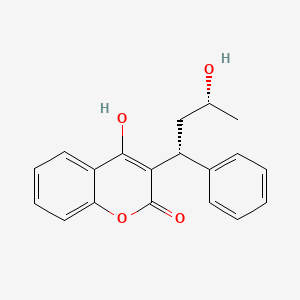
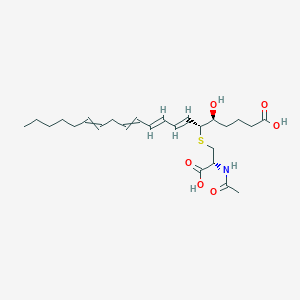
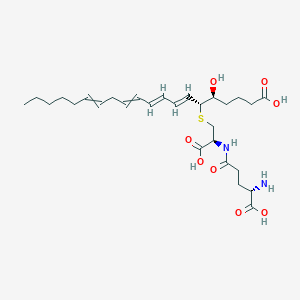
![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
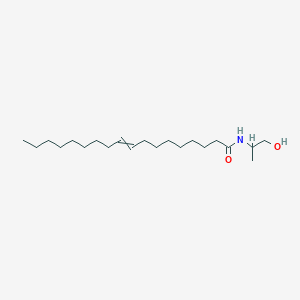
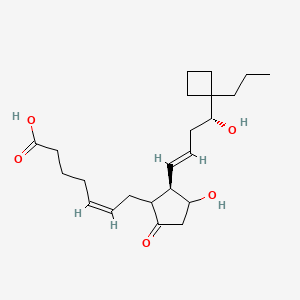
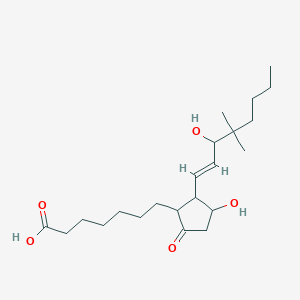
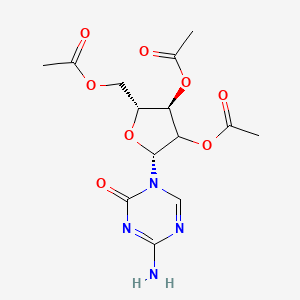
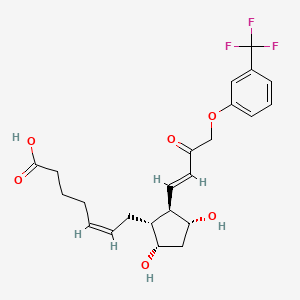
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
